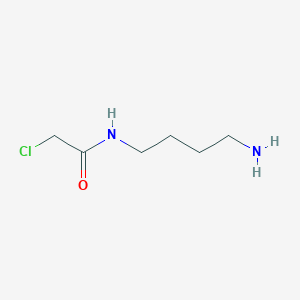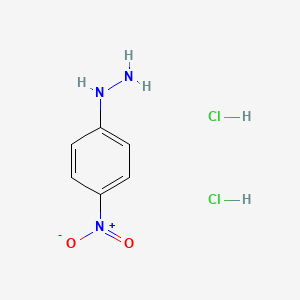![molecular formula C12H21N3O B12315894 N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin ist eine komplexe organische Verbindung, die einen Pyrrolidinring, einen Oxazolring und eine Methylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein üblicher Weg beinhaltet die Bildung des Oxazolrings durch Cyclisierungsreaktionen, gefolgt von der Einführung des Pyrrolidinrings durch nucleophile Substitutionsreaktionen. Der letzte Schritt beinhaltet häufig eine Methylierung, um die N-Methylgruppe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für die großtechnische Produktion umfassen. Dazu gehört die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktionsüberwachung können eingesetzt werden, um die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Stickstoffatom oder am Oxazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle als Katalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise N-Oxid-Derivate liefern, während Reduktion Amin-Derivate liefern kann.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf sein potenzielles therapeutisches Potenzial untersucht, einschließlich als antimikrobielles oder Antikrebsmittel.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-2-amin
- N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-4-amin
- N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-ol
Einzigartigkeit
N-Methyl-N-{[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H21N3O |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-methyl-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H21N3O/c1-9(2)11-7-14-12(16-11)8-15(3)10-4-5-13-6-10/h7,9-10,13H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
NVUQGTZHHNXXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(O1)CN(C)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
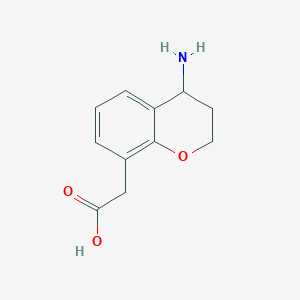
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)
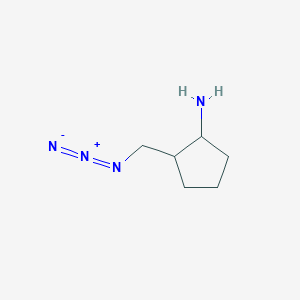
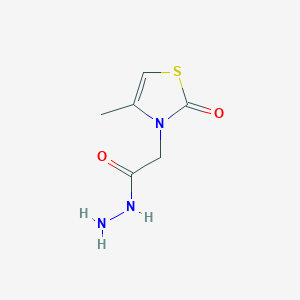
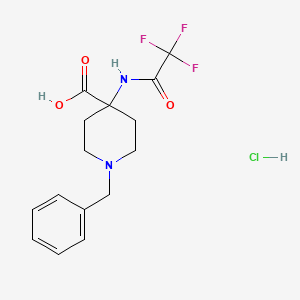

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

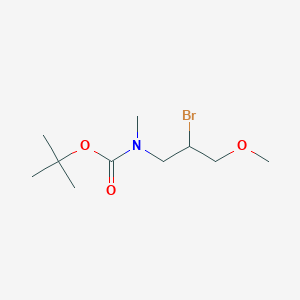
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
